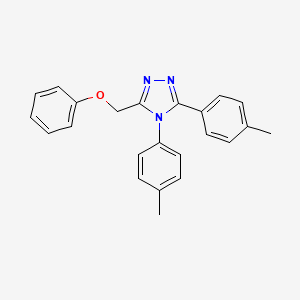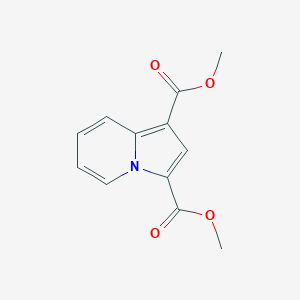![molecular formula C6H6ClN3O3 B12908596 2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide CAS No. 112810-51-2](/img/structure/B12908596.png)
2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide is a chemical compound with the molecular formula C6H6ClN3O3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are preferred to avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and difficulty in separating the catalysts from the reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical research, particularly in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, which allows it to exert its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Chloro-N-(isoxazol-3-ylcarbamoyl)acetamide can be compared with other similar compounds, such as:
Isoxazole: A five-membered heterocyclic compound with similar biological activities.
Nitroisoxazole: A derivative of isoxazole with additional nitro groups, which can enhance its biological activity.
2,1-Benzisoxazole: A benzene-fused isoxazole with unique chemical properties.
These compounds share some similarities in their chemical structure and biological activities, but each has unique properties that make them suitable for different applications.
Propriétés
Numéro CAS |
112810-51-2 |
|---|---|
Formule moléculaire |
C6H6ClN3O3 |
Poids moléculaire |
203.58 g/mol |
Nom IUPAC |
2-chloro-N-(1,2-oxazol-3-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-3-5(11)9-6(12)8-4-1-2-13-10-4/h1-2H,3H2,(H2,8,9,10,11,12) |
Clé InChI |
AFTQRHDJMWZTFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CON=C1NC(=O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)



![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)

![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)

![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)



![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
